Pristinamycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ethe

Synonyms

Canonical SMILES

Isomeric SMILES

Virginiamycin in Animal Nutrition

Scientific Field: Animal Nutrition

Application Summary: Virginiamycin is used as a supplement for cattle fed a high-quality tropical forage.

Methods of Application: Eight Brahman heifers were assigned to a replicated 4 × 4 Latin Square design.

Results: The virginiamycin supplementation did not alter either voluntary intake or digestibility. Using the multiple supplement decreased forage and digested organic matter (DOM) intake, but increased dietary CP : DOM ratio.

Virginiamycin in Industrial Production

Scientific Field: Industrial Microbiology

Application Summary: Virginiamycin, produced by Streptomyces virginiae, is used in the industrial production of ethanol fuel and as an antibiotic feed additive for cattle and poultry.

Virginiamycin in Fuel Ethanol Industry

Application Summary: Virginiamycin is used in the fuel ethanol industry to prevent microbial contamination.

Methods of Application: Virginiamycin is added to the fermentation process to control the growth of unwanted bacteria and ensure the efficient production of ethanol.

Virginiamycin in Livestock Farming

Scientific Field: Veterinary Medicine

Application Summary: Virginiamycin is used in livestock farming to prevent and treat infections.

Methods of Application: Virginiamycin is added to the feed of livestock animals such as cattle and poultry.

Virginiamycin in Antibiotic Production

Application Summary: Virginiamycin is produced by Streptomyces virginiae and other bacteria.

Methods of Application: The production of Virginiamycin involves the fermentation of Streptomyces virginiae and other bacteria.

Virginiamycin in Treatment of Bacterial Infections

Scientific Field: Medicine

Application Summary: Virginiamycin is used for the treatment of bacterial infections.

Methods of Application: Virginiamycin is administered to patients suffering from bacterial infections.

Results: Virginiamycin has proven to be highly active against Gram positive bacteria, particularly methicillin-resistant S.

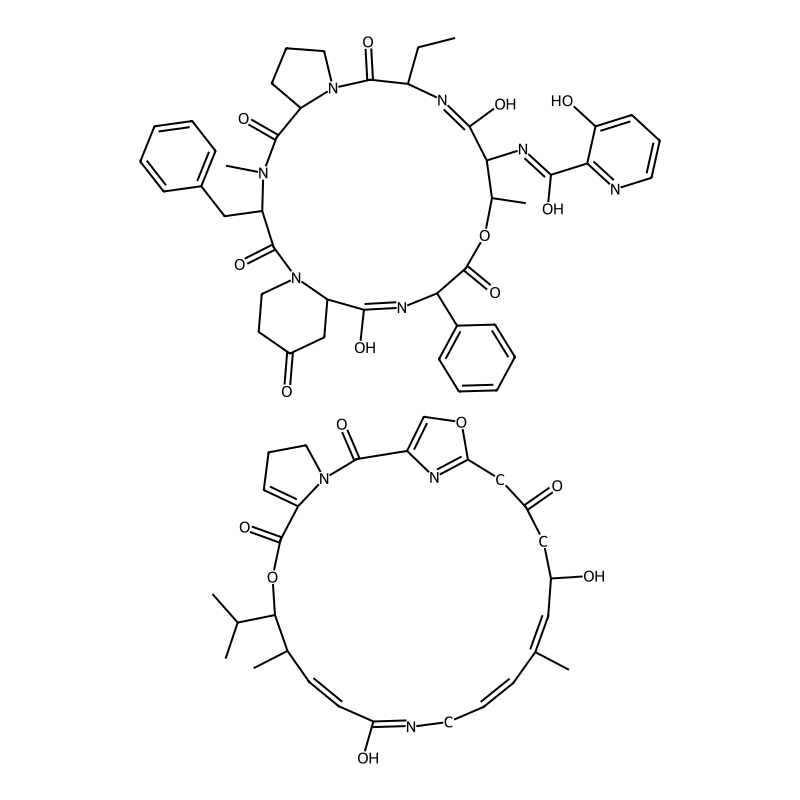

Pristinamycin is a macrolide antibiotic that belongs to the streptogramin class, primarily used for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. It consists of two active components: Pristinamycin IIA (a streptogramin A-type compound) and Pristinamycin IA (a streptogramin B-type compound). The combination of these two components exhibits a synergistic effect that enhances their antibacterial activity, making Pristinamycin significantly more effective than either component alone .

Pristinamycin IIA was first isolated from Streptomyces virginiae and has also been identified in other microorganisms. Its chemical structure includes unique features such as a dehydroproline and an oxazole ring system, contributing to its biological activity .

The biosynthesis of Pristinamycin IIA is believed to occur through the acetate pathway, involving various precursors such as methionine, proline, serine, and glycine. Studies utilizing isotopically labeled precursors have provided insights into the incorporation of these amino acids into the antibiotic's structure. Notably, methionine contributes its methyl group to specific carbon atoms in the compound .

Pristinamycin demonstrates broad-spectrum antibacterial activity against various Gram-positive bacteria. It is particularly effective against strains resistant to other antibiotics, such as erythromycin-resistant staphylococci and streptococci. Clinical studies have shown that it can effectively treat macrolide-resistant Mycoplasma genitalium infections, achieving a cure rate of approximately 75% in treated patients .

The mechanism of action involves binding to the 50S ribosomal subunit, which disrupts protein synthesis by preventing the elongation of peptide chains. This dual binding mechanism allows for enhanced efficacy against resistant strains .

Pristinamycin IIA can be synthesized through various methods, including:

- Biosynthetic Pathways: The natural biosynthesis involves feeding specific isotopic precursors to Streptomyces virginiae, leading to the formation of Pristinamycin IIA through metabolic pathways.

- Chemical Synthesis: Recent studies have explored synthetic routes involving high dilution reactions at low temperatures with controlled addition of reagents like iodoaldehyde in the presence of catalysts such as chromium chloride .

These methods aim to produce Pristinamycin IIA efficiently while maintaining its structural integrity.

Pristinamycin is primarily used for treating severe bacterial infections, particularly those caused by resistant strains. Its applications include:

- Treatment of skin and soft tissue infections caused by methicillin-resistant Staphylococcus aureus.

- Use as an alternative therapy for patients with allergies or resistance to other antibiotics.

- Potential use in treating infections caused by Mycoplasma species .

Despite its effectiveness, its clinical use may be limited due to poor solubility and lack of intravenous formulations.

Research on Pristinamycin has highlighted its interactions with various bacterial strains and resistance mechanisms. Notably:

- Studies indicate that mutations in ribosomal genes can confer resistance to Pristinamycin, particularly in Mycoplasma pneumoniae.

- The combination of Pristinamycin with doxycycline has been explored for enhanced efficacy against resistant infections .

Understanding these interactions is crucial for optimizing treatment regimens and addressing resistance challenges.

Several compounds exhibit similar antibacterial properties to Pristinamycin. Here are some notable examples:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Erythromycin | Macrolide | Inhibits protein synthesis | First macrolide antibiotic; broad-spectrum activity |

| Quinupristin/Dalfopristin | Streptogramin | Inhibits protein synthesis | Intravenous formulation; effective against resistant strains |

| Virginiamycin | Streptogramin | Inhibits protein synthesis | Similar structure; derived from Streptomyces species |

| Clindamycin | Lincosamide | Inhibits protein synthesis | Effective against anaerobic bacteria; different structural class |

Pristinamycin's uniqueness lies in its synergistic action between its two components and its effectiveness against antibiotic-resistant strains, distinguishing it from other antibiotics within similar classes .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATON (VET): Necrotic enteritis is an acute enterotoxemia. The clinical illness is usually very short and often the only signs are a sudden increase in mortality. The disease primarily affects broiler chickens (2-5 wk old) and turkeys (7-12 wk old) raised on litter but can also affect commercial layer pullets raised in cages. ... Because Clostridium perfringens is nearly ubiquitous, it is important to prevent changes in the intestinal microflora that would promote its growth. This can be accomplished by adding antibiotics in the feed such as virginiamycin ... .

MEDICATION (VET): Swine dysentery is a common, mucohemorrhagic diarrheal disease of pigs that affects the large intestine. ... Therapeutic use of antibacterials is effective if started early. ... Virginiamycin /is/ commonly used.

MEDICATION (VET): For use in cattle fed in confinement for slaughter: Improved feed efficiency. Reduction of incidence of liver abscesses. Increased rate of weight gain.

MEDICATION (VET): Efficacy of virginiamycin (22 mg/kg) in combination with no drug, amprolium, carbarsone, halofuginone, or monensin, was studied. Male & female turkeys were raised to market age in five experiments conducted from 1983 to 1987. Body weights & feed:gain responses to virginiamycin for males & females were positive & significant (P less than .05). Virginiamycin resulted in mean 5.2 & 6.3% body weight responses & 3.3 & 2.2% feed:gain responses for males at 19 or 20 wk of age & for females at 16 or 17 wk of age, respectively. Mortality rates were low in all studies, & were not influenced by virginiamycin. In a processing study, virginiamycin in combination with halofuginone did not affect shrinkage, yield, or market grade. Feed was utilized by males & females 3.9 & 3.0%, respectively, more efficiently than expected with dietary virginiamycin, compared with results predicted by a simulation modeling technique. Profitability was considerably greater with dietary virginiamycin using actual data than with simulated feed consumption data.

Pharmacology

MeSH Pharmacological Classification

ATC Code

D06 - Antibiotics and chemotherapeutics for dermatological use

D06A - Antibiotics for topical use

D06AX - Other antibiotics for topical use

D06AX10 - Virginiamycin

J - Antiinfectives for systemic use

J01 - Antibacterials for systemic use

J01F - Macrolides, lincosamides and streptogramins

J01FG - Streptogramins

J01FG01 - Pristinamycin

Pictograms

Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Virginiae butanolides (VBs), which are among the butyrolactone autoregulators of Streptomyces species, act as a primary signal in Streptomyces virginiae to trigger virginiamycin biosynthesis & possess a specific binding protein, BarA. To clarify the in vivo function of BarA in the VB-mediated signal pathway that leads to virginiamycin biosynthesis, two barA mutant strains (strains NH1 & NH2) were created by homologous recombination. In strain NH1, an internal 99-bp EcoT14I fragment of barA was deleted, resulting in an in-frame deletion of 33 amino acid residues, including the second helix of the probable helix-turn-helix DNA-binding motif. With the same growth rate as wild-type S. virginiae on both solid & liquid media, strain NH1 showed no apparent changes in its morphological behavior, indicating that the VB-BarA pathway does not participate in morphological control in S. virginiae. In contrast, virginiamycin production started 6 hr earlier in strain NH1 than in the wild-type strain, demonstrating for the first time that BarA is actively engaged in the control of virginiamycin production & implying that BarA acts as a repressor in virginiamycin biosynthesis. In strain NH2, an internal EcoNI-SmaI fragment of barA was replaced with a divergently oriented neomycin resistance gene cassette, resulting in the C-terminally truncated BarA retaining the intact helix-turn-helix motif. In strain NH2 & in a plasmid-integrated strain containing both intact & mutated barA genes, virginiamycin production was abolished irrespective of the presence of VB, suggesting that the mutated BarA retaining the intact DNA-binding motif was dominant over the wild-type BarA. These results further support the hypothesis that BarA works as a repressor in virginiamycin production & suggests that the helix-turn-helix motif is essential to its function. In strain NH1, VB production was also abolished, thus indicating that BarA is a pleiotropic regulatory protein controlling not only virginiamycin production but also autoregulator biosynthesis.

Previous findings suggest the location of the central loop of domain V of 23S rRNA within the peptidyltransferase domain of ribosomes. This enzymatic activity is inhibited by some antibiotics, including type A (virginiamycin M or VM) & type B (virginiamycin S or VS) synergimycins, antibiotics endowed with a synergistic action in vivo. In the present work, the ability of VM & VS to modify the accessibility of 23S rRNA bases within ribosomes to chemical reagents has been explored. VM afforded a protection of rRNA bases A2037, A2042, G2049 & C2050. Moreover, when ribosomes were incubated with the two virginiamycin components, the base A2062, which was protected by VS alone, became accessible to dimethyl sulphate (DMS). Modified reactivity to chemical reagents of different rRNA bases located either in the central loop of domain V or in its proximity furnishes experimental evidence for conformational ribosome alterations induced by VM binding

Associated Chemicals

Virginamycin S1; 23152-29-6

Wikipedia

Drug Warnings

VET: The effect of a peptolide antibiotic virginiamycin on the growth, rumen & blood parameters was followed in 8 milk-fed calves, 4 weeks old initially. Calves were individually housed in metabolic cages. The experiment was ended at the age of 16 weeks. Virginiamycin was supplied at 80 mg per head per day. Calves receiving virginiamycin gained 5.1% more than control calves. Feed intake per 1 kg of body weight gain was higher in control calves. Virginiamycin significantly increased molar percentage of propionate & decreased molar acetate: propionate ratio in rumen fluid. Serum iron, hematocrit & hemoglobin were significantly increased in the treated group in the last period of the trial. Virginiamycin lowered serum protein & urea & tended to decr activity of aminotransferases.

VET: Morphologic studies were carried out on the liver, kidneys, and small intestine of broiler birds that had been given antibiotics with the feed (virginiamycin, 20.0 ppm, flavomycin, 4.8 ppm, and avotan, 10.0 ppm) in the course of 49 days, kept with a group of controls. The liver of the test birds showed protein and fatty dystrophy, and the kidneys--protein dystrophy. The small intestine showed thinning of the wall and increase in the villi intestinales length. The manifestation of the morphologic changes depended on the amount of the antibiotic taken in. Those of the birds that were offered flavomycin had well manifested lesions, while in birds that were given virginiamycin and avotan only the lesions were more slightly expressed.

Use Classification

Methods of Manufacturing

Antibiotics are fermentation products and are isolated either as unfinished products or as intermediates, generally solid substances of limited stability. They are purified by methods normally employed in organic chemistry, which include chromatography, crystallization, and precipitation. /Antibiotics/

General Manufacturing Information

A mixture of two principal components designated virginiamycin M1 (21411-53-0) and virginiamycin S1 (23152-29-6)

Growth promoters are added to animal feed to improve efficiency of food digestion

Virginiamycin is used in feeds in the United States and elsewhere.

Analytic Laboratory Methods

A comprehensive analytical method based on ultra high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed for the determination of virginiamycin M1 in feeds. The sample was extracted twice by ultrasonic extraction with ace-tonitrile-0.2% (v/v) formic acid (8:2, v/v). The chromatographic separation was achieved with a BEH C18 column and acetonitrile-0. 3% (v/v) formic acid (35: 65, v/v) as the mobile phase. The identification and quantification of the analyte were carried out on electrospray ionization MS/MS in a multiple reaction monitoring (MRM) mode. The correlation coefficient (r) of virginiamycin M1 was 0. 999 5 in the linear range of 0. 3 -226. 6 microg/L. The detection limit (S/ N = 3) and quantification limit (S/N = 10) of virginiamycin M1 were 2 microg/kg and 7 microg/kg, respectively. The average spiked recoveries were in the range of 82. 6% to 102. 7% with the relative standard deviations (RSDs) of 0.9% - 10.5%. The results demonstrate that the proposed method is simple, sensitive, repeatable and suitable for the testing of virginiamycin M, in feeds.

Clinical Laboratory Methods

Dates

2: Cooper EC, Curtis N, Cranswick N, Gwee A. Pristinamycin: old drug, new tricks? J Antimicrob Chemother. 2014 Sep;69(9):2319-25. doi: 10.1093/jac/dku167. Epub 2014 Jun 2. Review. PubMed PMID: 24891428.

3: Tian J, Yang J, Li L, Ruan L, Wei W, Zheng G, Zhao W, Chen J, Jiang W, Ge M, Lu Y. The complete genome sequence of a high pristinamycin-producing strain Streptomyces pristinaespiralis HCCB10218. J Biotechnol. 2015 Nov 20;214:45-6. doi: 10.1016/j.jbiotec.2015.09.010. Epub 2015 Sep 14. PubMed PMID: 26376468.

4: Guiboux AL, Dautriche A, Rocher F, Bruel M, Sgro C; les centres régionaux de pharmacovigilance. [Pristinamycin/Vitamin k antagonists drug interaction: a French pharmacovigilance database study]. Therapie. 2014 Sep-Oct;69(5):391-4. doi: 10.2515/therapie/2014033. Epub 2014 Jul 23. French. PubMed PMID: 25047671.

5: Viel S, Garnier L, Joly E, Rouzaire P, Nosbaum A, Pralong P, Faudel A, Rioufol C, Bienvenu F, Bienvenu J, Berard F. The basophil activation test: a sensitive test in the diagnosis of allergic immediate hypersensitivity to pristinamycin. Int Arch Allergy Immunol. 2015;167(2):94-8. doi: 10.1159/000435812. Epub 2015 Jul 22. PubMed PMID: 26202178.

6: Wang W, Tian J, Li L, Ge M, Zhu H, Zheng G, Huang H, Ruan L, Jiang W, Lu Y. Identification of two novel regulatory genes involved in pristinamycin biosynthesis and elucidation of the mechanism for AtrA-p-mediated regulation in Streptomyces pristinaespiralis. Appl Microbiol Biotechnol. 2015 Sep;99(17):7151-64. doi: 10.1007/s00253-015-6638-6. Epub 2015 May 10. PubMed PMID: 25957493.

7: Teng JC, Lingaratnam SM, Trubiano JA, Thursky KA, Slavin MA, Worth LJ. Oral pristinamycin for the treatment of resistant Gram-positive infections in patients with cancer: Evaluation of clinical outcomes. Int J Antimicrob Agents. 2016 May;47(5):391-6. doi: 10.1016/j.ijantimicag.2016.01.017. Epub 2016 Mar 12. PubMed PMID: 27089829.

8: Zhao Y, Feng R, Zheng G, Tian J, Ruan L, Ge M, Jiang W, Lu Y. Involvement of the TetR-Type Regulator PaaR in the Regulation of Pristinamycin I Biosynthesis through an Effect on Precursor Supply in Streptomyces pristinaespiralis. J Bacteriol. 2015 Jun 15;197(12):2062-71. doi: 10.1128/JB.00045-15. Epub 2015 Apr 13. PubMed PMID: 25868645; PubMed Central PMCID: PMC4438209.

9: Schmutz JL, Trechot P. [Skin rash mimicking pityriasis rosea Gibert secondary to pristinamycin therapy]. Ann Dermatol Venereol. 2014 Apr;141(4):325-6. doi: 10.1016/j.annder.2014.01.001. Epub 2014 Feb 7. French. PubMed PMID: 24703654.

10: Jin QC, Shen N, Yin H, Yang Y, Jin ZH. [DNA shuffling of ptr resistance gene leads to improved pristinamycin production in Streptomyces pristinaespiralis]. Mol Biol (Mosk). 2015 Mar-Apr;49(2):289-96. Russian. PubMed PMID: 26065256.

11: Valour F, Boibieux A, Karsenty J, Vallat MP, Braun E, Perpoint T, Biron F, Laurent F, Lustig S, Chidiac C, Ferry T; Lyon Bone and Joint Infection Study Group. Pristinamycin in the treatment of MSSA bone and joint infection. J Antimicrob Chemother. 2016 Apr;71(4):1063-70. doi: 10.1093/jac/dkv457. Epub 2016 Jan 21. PubMed PMID: 26801082.

12: Li L, Zhao Y, Ruan L, Yang S, Ge M, Jiang W, Lu Y. A stepwise increase in pristinamycin II biosynthesis by Streptomyces pristinaespiralis through combinatorial metabolic engineering. Metab Eng. 2015 May;29:12-25. doi: 10.1016/j.ymben.2015.02.001. Epub 2015 Feb 20. PubMed PMID: 25708513.

13: Mallikarjuna Rao N, Gowrisankar D. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form. Sci Pharm. 2016 Apr-Jun;84(2):279-87. doi: 10.3797/scipharm.1506-01. Epub 2015 Jul 22. PubMed PMID: 27222604; PubMed Central PMCID: PMC4871181.

14: Zhang LJ, Jin ZH, Chen XG, Jin QC, Feng MG. Glycine feeding improves pristinamycin production during fermentation including resin for in situ separation. Bioprocess Biosyst Eng. 2012 May;35(4):513-7. doi: 10.1007/s00449-011-0624-x. Epub 2011 Sep 25. PubMed PMID: 21947672.

15: Jin Q, Jin Z, Zhang L, Yao S, Li F. Probing the molecular mechanisms for pristinamycin yield enhancement in Streptomyces pristinaespiralis. Curr Microbiol. 2012 Dec;65(6):792-8. doi: 10.1007/s00284-012-0233-1. Epub 2012 Sep 19. PubMed PMID: 22991052.

16: Mezghani Maalej S, Malbruny B, Leclercq R, Hammami A. Emergence of Staphylococcus aureus strains resistant to pristinamycin in Sfax (Tunisia). Pathol Biol (Paris). 2012 Dec;60(6):e71-4. doi: 10.1016/j.patbio.2011.10.012. Epub 2012 Jan 20. PubMed PMID: 22265593.

17: Catho G, Ader F, Chidiac C, Ferry T. Acute generalised exanthematous pustulosis due to pristinamycin. BMJ Case Rep. 2013 Mar 6;2013. pii: bcr2013008594. doi: 10.1136/bcr-2013-008594. PubMed PMID: 23470673; PubMed Central PMCID: PMC3618774.

18: Mast Y, Weber T, Gölz M, Ort-Winklbauer R, Gondran A, Wohlleben W, Schinko E. Characterization of the 'pristinamycin supercluster' of Streptomyces pristinaespiralis. Microb Biotechnol. 2011 Mar;4(2):192-206. doi: 10.1111/j.1751-7915.2010.00213.x. Epub 2010 Oct 15. PubMed PMID: 21342465; PubMed Central PMCID: PMC3818860.

19: Dun J, Zhao Y, Zheng G, Zhu H, Ruan L, Wang W, Ge M, Jiang W, Lu Y. PapR6, a putative atypical response regulator, functions as a pathway-specific activator of pristinamycin II biosynthesis in Streptomyces pristinaespiralis. J Bacteriol. 2015 Feb;197(3):441-50. doi: 10.1128/JB.02312-14. Epub 2014 Nov 17. PubMed PMID: 25404695; PubMed Central PMCID: PMC4285971.

20: Schmutz JL, Trechot P. [Pristinamycin and anaphylactic reaction]. Ann Dermatol Venereol. 2011 Oct;138(10):720. doi: 10.1016/j.annder.2011.05.011. Epub 2011 Jun 30. Review. French. PubMed PMID: 21978517.